DMT-dT

Oligonucleotide Synthesis Phosphoramidite Chemistry Solid-Phase Synthesis

DMT-dT, chemically designated as 5'-O-(4,4'-dimethoxytrityl)-thymidine (CAS 40615-39-2), is a protected deoxynucleoside derivative that serves as a fundamental building block in solid-phase oligonucleotide synthesis via the phosphoramidite method. The molecule features an acid-labile dimethoxytrityl (DMT) protecting group at the 5'-hydroxyl position, which enables controlled, stepwise chain extension by preventing unwanted side reactions during coupling.

Molecular Formula C31H32N2O7
Molecular Weight 544.6 g/mol
Cat. No. B15599168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-dT
Molecular FormulaC31H32N2O7
Molecular Weight544.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27?,28?/m1/s1
InChIKeyUBTJZUKVKGZHAD-VOYUOQKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DMT-dT in Oligonucleotide Synthesis: A Core Protected Nucleoside Building Block for DNA Assembly


DMT-dT, chemically designated as 5'-O-(4,4'-dimethoxytrityl)-thymidine (CAS 40615-39-2), is a protected deoxynucleoside derivative that serves as a fundamental building block in solid-phase oligonucleotide synthesis via the phosphoramidite method [1]. The molecule features an acid-labile dimethoxytrityl (DMT) protecting group at the 5'-hydroxyl position, which enables controlled, stepwise chain extension by preventing unwanted side reactions during coupling [2]. As a thymidine analog, DMT-dT is specifically employed to incorporate thymine (T) residues into synthetic DNA sequences, and it is commercially available both as a standalone protected nucleoside and as the corresponding 3'-CE phosphoramidite (CAS 98796-51-1) for use in automated DNA synthesizers .

Why Unprotected Thymidine or Alternative Protecting Groups Cannot Replace DMT-dT in Solid-Phase DNA Synthesis


Generic substitution of DMT-dT with unprotected thymidine or even closely related protected nucleosides is not feasible due to the precise chemical requirements of solid-phase phosphoramidite synthesis. Unprotected thymidine lacks the requisite 5'-O-protection, leading to uncontrolled polymerization and extensive side reactions, while alternative protecting groups such as monomethoxytrityl (MMT) exhibit markedly different acid lability profiles that disrupt standard detritylation cycles [1]. Furthermore, the DMT group's unique balance of acid stability—stable under basic coupling conditions but rapidly cleaved under mild acid treatment—is essential for achieving the >99% stepwise coupling efficiencies required for high-fidelity oligonucleotide synthesis [2]. Even within the class of DMT-protected nucleosides, the inherent stability of the thymine base against depurination relative to purine bases (dA, dG) confers distinct advantages for DMT-dT in minimizing sequence-specific degradation during acid exposure [3].

Quantitative Differentiation of DMT-dT: Coupling Efficiency, Purity, and Acid Lability Benchmarks


Superior Coupling Efficiency of DMT-dT Phosphoramidite Versus Standard DNA Synthons

The 5'-O-DMT protecting group on thymidine phosphoramidites enables average stepwise coupling yields exceeding 99% on standard DNA synthesizers, a benchmark that is consistently achieved for DMT-dT and is essential for the synthesis of long oligonucleotides with high fidelity [1]. This performance is comparable to other standard DMT-protected DNA phosphoramidites (dA, dC, dG) and is supported by vendor specifications for DMT-dT-CPG solid supports which guarantee ≥99% coupling capacity .

Oligonucleotide Synthesis Phosphoramidite Chemistry Solid-Phase Synthesis

Enhanced Acid Lability of DMT Versus MMT Protecting Groups in Thymidine Derivatives

The dimethoxytrityl (DMT) group on DMT-dT exhibits significantly faster acid-catalyzed cleavage compared to the monomethoxytrityl (MMT) group, a property that is critical for efficient and complete deprotection during each synthesis cycle [1]. Kinetic studies demonstrate that the relative stability of carbocationic species follows the order DMT⁺ > MMT⁺ > Tr⁺, with DMT groups being removed more rapidly under identical acidic conditions [2]. This differential lability ensures that DMT-dT can be fully deprotected in standard 2-3% TCA or DCA solutions within seconds, whereas MMT-protected analogs require longer exposure times that can increase the risk of depurination, particularly for purine-containing sequences [3].

Protecting Group Chemistry Detritylation Kinetics Oligonucleotide Synthesis

High Purity Specifications for DMT-dT Phosphoramidite: ≥99.5% by HPLC and 31P-NMR

Commercial DMT-dT phosphoramidite (Pharmadite® grade) is supplied with a purity specification of ≥99.5% by reversed-phase HPLC and >99.5% by 31P-NMR, with well-defined impurity profiles that include ≤0.1% unspecified single impurities, ≤0.3% P(III) contaminants, and ≤0.3% dT2/dT3 byproducts . This level of purity is significantly higher than the typical ≥98.0% HPLC purity specified for standard-grade DMT-dT-CPG solid supports , and it exceeds the purity requirements for many research-grade oligonucleotide synthesis applications.

Quality Control Analytical Chemistry Phosphoramidite Purity

Superior Synthetic Yield of DMT-dT Phosphoramidite Using Optimized Pyridine-TFA Activators

In the synthesis of DMT-dT phosphoramidite from 5'-O-dimethoxytrityl-thymidine, the use of a pyridine-TFA activator system yields reaction efficiencies that are at least comparable to, and in many cases superior to, conventional activators containing less hindered unsubstituted pyridine salts . Patent data indicates that specific reaction conditions (stage #1 with 2-cyanoethyl-N,N-(diisopropylamino)chlorophosphine, stage #2 with DMAP in DCM/toluene) can achieve a 100% yield for the phosphoramidite formation step .

Phosphoramidite Synthesis Process Chemistry Manufacturing Efficiency

Reduced Depurination Risk for DMT-dT Compared to DMT-Protected Purine Nucleosides During Acidic Detritylation

While all DMT-protected nucleosides are susceptible to acid-catalyzed depurination during the detritylation step, the thymine base in DMT-dT exhibits substantially greater stability than purine bases (adenine and guanine) [1]. For example, 8-aryl-dG adducts can be up to 55.2-fold more acid-sensitive than dG, and traditional DMT chemistry limits synthesis efficiency for such sensitive adducts due to the required acidic deblock conditions [2]. In contrast, DMT-dT does not suffer from this enhanced depurination, making it a more robust building block for sequences where acid exposure is a concern.

Depurination Kinetics Oligonucleotide Stability Acid Lability

Validated HPLC Purity of ≥98.0% for DMT-dT-CPG Solid Supports Ensures Consistent Oligonucleotide Quality

DMT-dT-CPG (Controlled Pore Glass) solid supports are routinely supplied with a nucleoside purity specification of ≥98.0% as determined by reversed-phase HPLC . This purity level is consistent across multiple pore sizes (500 Å and 1000 Å) and ensures that the immobilized nucleoside is free from contaminants that could otherwise lead to truncated sequences or lower coupling efficiencies . While this purity is lower than the ≥99.5% specification for Pharmadite®-grade phosphoramidites, it is adequate for most research-scale oligonucleotide syntheses and provides a cost-effective option for routine applications.

Solid-Phase Synthesis Quality Assurance Controlled Pore Glass

Optimal Deployment Scenarios for DMT-dT in DNA Synthesis Workflows


High-Fidelity Synthesis of Long Oligonucleotides (>50-mers)

Given the demonstrated >99% average stepwise coupling efficiency of DMT-dT phosphoramidites [1], this building block is ideally suited for the automated solid-phase synthesis of long DNA oligonucleotides. The high coupling yield minimizes the accumulation of deletion sequences, ensuring that full-length product predominates even after 50+ cycles. This is critical for applications such as gene synthesis, next-generation sequencing adapters, and complex PCR primers where sequence integrity is paramount.

Therapeutic Oligonucleotide Manufacturing Requiring Ultra-High Purity

For GMP manufacturing of therapeutic oligonucleotides (e.g., antisense oligonucleotides, siRNAs), the Pharmadite® grade DMT-dT phosphoramidite with ≥99.5% HPLC purity and strictly controlled impurity profiles is the preferred reagent. The low levels of P(III) contaminants and defined byproducts minimize the formation of process-related impurities that are difficult to remove downstream, thereby reducing purification burden and improving overall drug substance quality.

Cost-Effective Research-Scale Oligonucleotide Synthesis Using DMT-dT-CPG

For routine research applications where ultra-high purity is not required, DMT-dT-CPG solid supports with ≥98.0% nucleoside purity and ≥99% coupling capacity offer a reliable and economical starting material. The consistent performance of these supports across multiple pore sizes (500 Å and 1000 Å) allows researchers to select the appropriate scale and loading for their specific oligonucleotide length and yield requirements, optimizing both cost and synthesis efficiency.

Synthesis of Thymidine-Rich or Depurination-Sensitive Sequences

DMT-dT's inherent resistance to acid-catalyzed depurination, compared to DMT-protected purine nucleosides [2], makes it a robust choice for synthesizing oligonucleotides with high thymidine content or sequences known to be sensitive to acidic conditions. By minimizing depurination during repeated detritylation cycles, DMT-dT helps maintain sequence fidelity and reduces the formation of abasic sites, which is particularly important for long oligos and those destined for sensitive biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMT-dT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.